3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings . This structural motif is highly valued in medicinal chemistry due to its versatility and potential for structural modifications, making it a privileged scaffold for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with formamide or its derivatives under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing antitumor agents due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is employed in studying intracellular processes and interactions due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo-pyrimidine family, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features, used as a CDK2 inhibitor in cancer treatment.
Uniqueness
3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and material science .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c1-10(2)19-15-8-11(3)20-16-14(9-18-21(15)16)12-4-6-13(17)7-5-12/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIFXZWSKHTPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC(C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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